

# 195Pt NMR Spectroscopy of Platinum (II) Compounds: A Technical Support Center

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## Compound of Interest

Compound Name: *Platinum (II) ion*

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This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 195Pt NMR experiments for platinum (II) compounds.

## Frequently Asked Questions (FAQs) & Troubleshooting

### Q1: Why am I not seeing a 195Pt signal or getting a very low signal-to-noise (S/N) ratio?

A: A weak or absent signal is a common issue in 195Pt NMR due to its lower receptivity compared to 1H NMR.<sup>[1]</sup> Several factors could be the cause:

- **Low Sample Concentration:** The concentration of your platinum compound may be too low. While 195Pt is more receptive than 13C, it is still significantly less sensitive than 1H.<sup>[1]</sup> For neutral complexes that have borderline insolubility, overnight measurements may be required.<sup>[1]</sup>
- **Insufficient Number of Scans:** The signal-to-noise ratio improves with the number of scans.<sup>[2]</sup> For dilute samples, a significantly larger number of transients is necessary.
- **Incorrect Spectrometer Parameters:**

- Pulse Width: An incorrectly calibrated 90° pulse width can lead to inefficient excitation and signal loss.
- Receiver Gain: If the receiver gain is set too low, the signal will not be sufficiently amplified. Conversely, a gain set too high can lead to ADC overflow errors, which can also result in a poor or distorted spectrum.[3]
- Spectral Width: The chemical shift range for platinum compounds is vast (over 13,000 ppm).[1] Ensure your spectral width is large enough to encompass the expected resonance of your compound.
- Probe Tuning: The NMR probe must be properly tuned to the <sup>195</sup>Pt frequency. Poor tuning leads to significant sensitivity losses.[4]
- Slow Relaxation: For highly symmetric species, the relaxation of the platinum nucleus can be slow, requiring a pulse delay to allow the magnetization to return to equilibrium before the next scan.[2]

#### Solution Workflow:

- Verify Concentration: If possible, increase the sample concentration. If solubility is an issue, be prepared for a longer acquisition time.
- Increase Scans: Double the number of scans (nt) to see if the S/N ratio improves. The S/N increases with the square root of the number of scans.[5]
- Check Parameters: Verify the pulse width, receiver gain, and spectral width settings. Use an automated routine (like rga for receiver gain on some systems) if available, but be cautious of setting it too high.[3]
- Tune the Probe: Always tune and match the probe for every sample, as sample properties can affect the tuning.[4]
- Introduce a Relaxation Delay: If you suspect slow relaxation, add a relaxation delay (d1) of 0.5-1 second and see if the signal improves.[2]

## Q2: My $^{195}\text{Pt}$ NMR peaks are very broad. What are the common causes and solutions?

A: Broad signals in  $^{195}\text{Pt}$  NMR can obscure coupling information and reduce the accuracy of integration. The primary causes include:

- **Poor Magnetic Field Homogeneity (Shimming):** This is the most common cause of broad lines for all NMR experiments.[\[5\]](#)
- **Presence of Particulate Matter:** Suspended solids in the sample severely distort the local magnetic field homogeneity, leading to broad, distorted lines that cannot be corrected by shimming.[\[6\]](#)[\[7\]](#)
- **High Viscosity:** Highly concentrated or viscous samples tumble more slowly in solution, which is an efficient mechanism for relaxation and can lead to broader lines.[\[8\]](#)
- **Chemical or Conformational Exchange:** If the platinum compound is undergoing dynamic exchange on the NMR timescale, it can result in signal broadening.
- **Paramagnetic Impurities:** The presence of paramagnetic species (like dissolved  $\text{O}_2$  or metal contaminants) can significantly shorten relaxation times and cause extreme line broadening.[\[6\]](#)[\[8\]](#)
- **Quadrupolar Nuclei:** If the platinum atom is bonded to quadrupolar nuclei ( $I > 1/2$ ), this can sometimes contribute to line broadening, although this is less common for  $\text{Pt(II)}$  complexes with typical organic ligands.[\[9\]](#)

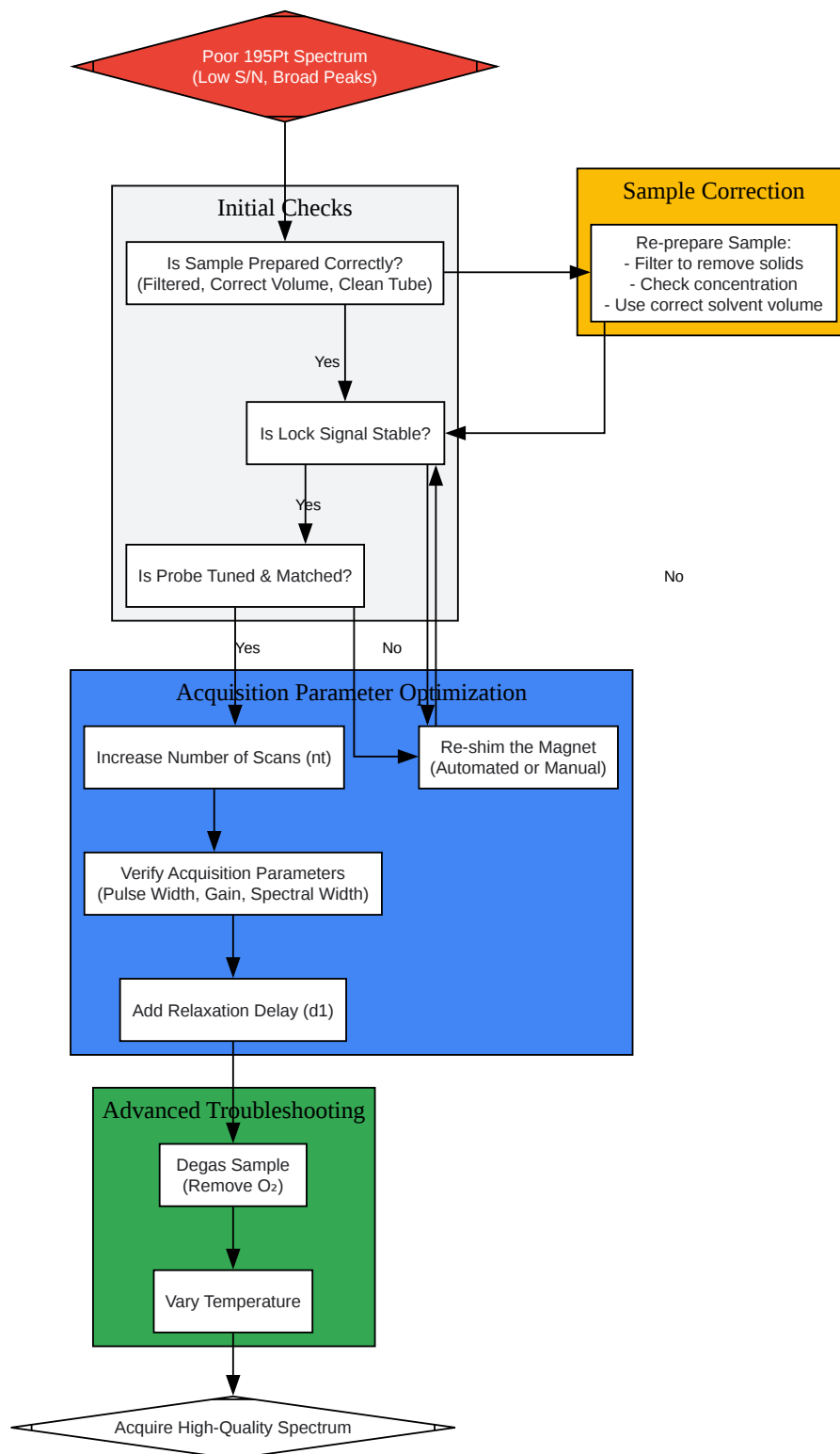
Solutions:

- **Improve Shimming:** Re-shim the magnet using the automated routines or by manual adjustment. For concentrated samples in viscous solvents, gradient shimming is often more effective.
- **Filter the Sample:** Always filter your NMR sample through a pipette with a small, tightly packed plug of glass wool or a syringe filter to remove any dust or precipitate.[\[6\]](#)

- **Dilute the Sample:** If the sample is highly concentrated, try diluting it. While this reduces the S/N per scan, the sharper lines may result in a better overall spectrum.[8]
- **Change Temperature:** Acquiring the spectrum at a different temperature can sometimes either slow down or speed up an exchange process, potentially resulting in sharper signals.
- **Degas the Sample:** To remove dissolved oxygen, degas the sample using the freeze-pump-thaw technique (at least three cycles) or by carefully bubbling an inert gas like nitrogen or argon through the solution before capping the tube.[6]

## Troubleshooting Workflow for Poor $^{195}\text{Pt}$ NMR Spectra

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during  $^{195}\text{Pt}$  NMR experiments.



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Caption: General troubleshooting workflow for  $^{195}\text{Pt}$  NMR spectroscopy.

## Q3: The chemical shift of my compound is different from the literature value. What could be the reason?

A: The  $^{195}\text{Pt}$  chemical shift is extremely sensitive to its environment.<sup>[9]</sup> Discrepancies are common and can usually be attributed to:

- **Solvent Effects:**  $^{195}\text{Pt}$  chemical shifts are markedly sensitive to the solvent used.<sup>[2][9]</sup> Always compare spectra recorded in the same solvent.
- **Referencing:** Ensure you are using the same reference standard and referencing method. The conventional reference is  $\text{Na}_2[\text{PtCl}_6]$  in  $\text{D}_2\text{O}$ , set to 0 ppm.<sup>[1][2]</sup> However, its resonance frequency can be slightly dependent on temperature and concentration.<sup>[2]</sup>
- **Concentration and pH:** Changes in sample concentration or the pH of the solution can influence the chemical shift.<sup>[2]</sup>
- **Temperature:** Temperature variations between your experiment and the literature report can cause shifts in the resonance frequency.<sup>[9]</sup>

Solutions:

- **Match Conditions:** To make a valid comparison, replicate the experimental conditions (solvent, concentration, temperature, pH) reported in the literature as closely as possible.
- **Verify Reference:** Confirm the reference compound and method used in the literature.
- **Report Your Conditions:** When publishing data, always report the solvent, concentration, temperature, and reference standard used to allow for accurate comparisons by others.

## Quantitative Data Summary

The following tables summarize key quantitative data for  $^{195}\text{Pt}$  NMR spectroscopy.

Table 1: Key NMR Properties of the  $^{195}\text{Pt}$  Nucleus

| Property                                    | Value  | Reference |
|---|--|-----------|
| Spin (I)                                    | 1/2  | [1]       |
| Natural Abundance                           | 33.8%  | [9][10]   |
| Gyromagnetic Ratio ( $\gamma$ )             | $5.768 \times 10^7 \text{ rad s}^{-1} \text{ T}^{-1}$      | [9]       |
| Relative Receptivity (vs. $^1\text{H}$ )    | 0.0034   | [1]       |
| Relative Receptivity (vs. $^{13}\text{C}$ ) | 19   | [1]       |
| Resonance Frequency @ 11.7T                 | ~107.5 MHz   | [1]       |
| Standard Reference                          | 1.2 M $\text{Na}_2[\text{PtCl}_6]$ in $\text{D}_2\text{O}$ | [1]       |

Table 2: Illustrative  $^{195}\text{Pt}$  Chemical Shift Ranges for Pt(II) Complexes with Different Coordination Spheres

| Coordination Sphere                        | Typical Chemical Shift Range (ppm) | Reference |
|--|------------------------------------|-----------|
| $\text{PtN}_4$                             | -2145 to -2795                     | [9]       |
| $\text{PtN}_3\text{Cl}$                    | -2215 to -2579                     | [9][11]   |
| $\text{PtN}_3\text{S}$                     | -2798 to -3213                     | [9]       |
| $\text{PtN}_2\text{S}_2$                   | -3200 to -3500                     | [9]       |
| $\text{Pt}(\text{phosphine})_2\text{Cl}_2$ | -4180 to -4600                     | [9]       |

Note: These ranges are illustrative. The vast chemical shift range of  $^{195}\text{Pt}$  means that actual values are highly dependent on the specific ligands and geometry.[9][10]

Table 3: Common One-Bond Coupling Constants ( $^1J$ ) to  $^{195}\text{Pt}$

| Coupling Nucleus  | $^1J(^{195}\text{Pt-X})$ Range (Hz) | Reference            |
|-------------------|-------------------------------------|----------------------|
| $^{31}\text{P}$   | 1300 – 4000                         | <a href="#">[12]</a> |
| $^{15}\text{N}$   | 160 – 390                           | <a href="#">[12]</a> |
| $^{119}\text{Sn}$ | > 33000 (can be very large)         | <a href="#">[12]</a> |
| $^{77}\text{Se}$  | 80 – 250                            | <a href="#">[12]</a> |

## Standard Experimental Protocol

This section provides a general methodology for acquiring a standard 1D  $^{195}\text{Pt}$  NMR spectrum.

### Sample Preparation

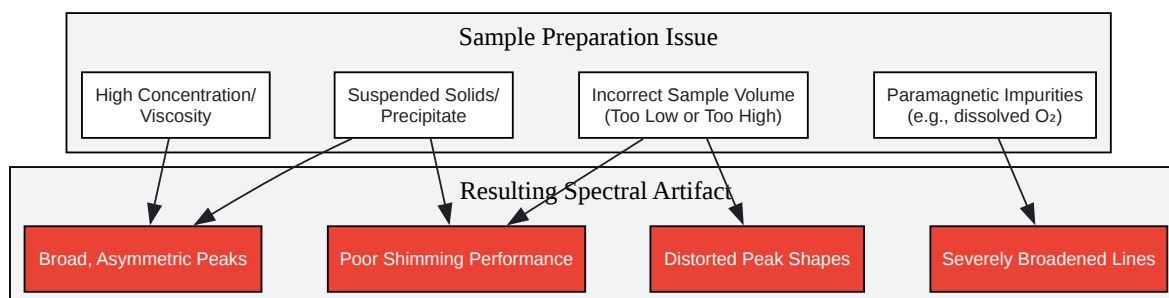
- **Weigh Sample:** Accurately weigh 10-50 mg of the platinum (II) compound, depending on its solubility and molecular weight.
- **Choose Solvent:** Select an appropriate deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in which the compound is soluble. Ensure the solvent does not react with your complex.
- **Dissolve Sample:** Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[\[8\]](#)
- **Filter:** Draw the solution into a Pasteur pipette with a small, tight plug of glass wool at the bottom. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[\[6\]](#)[\[7\]](#) This step is critical to remove any particulate matter.[\[6\]](#)
- **Check Volume:** Ensure the sample height in the NMR tube is appropriate for your spectrometer's probe, typically 4-5 cm (around 0.6-0.7 mL).[\[7\]](#)
- **Cap and Label:** Securely cap the NMR tube and label it clearly.

### Sample Preparation: Key to a Good Spectrum

The quality of the sample has a profound effect on the quality of the resulting spectrum.[\[6\]](#) The following diagram illustrates how improper sample preparation can lead to specific spectral



artifacts.



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Caption: Relationship between sample preparation errors and NMR spectral quality.

## Instrument Setup & Data Acquisition

- Insert Sample: Insert the sample into the magnet.
- Lock & Shim: Lock onto the deuterium signal of the solvent.<sup>[13]</sup> Perform automated or manual shimming to optimize the magnetic field homogeneity. A stable lock and good shimming are essential for high-quality spectra.<sup>[5]</sup>
- Tune Probe: Tune and match the NMR probe to the <sup>195</sup>Pt frequency.
- Load Acquisition Parameters:
  - Nucleus: <sup>195</sup>Pt.
  - Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems).
  - Spectral Width (sw): Set a wide spectral width (e.g., 200-500 ppm, or wider if needed) centered on the expected chemical shift region. The entire chemical shift range is over 13,000 ppm, so be aware of potential "folded" resonances if the width is too narrow.<sup>[1][2]</sup>
  - Acquisition Time (aq): Typically 0.2-0.5 seconds.

- Relaxation Delay (d1): Start with 0.5-1.0 second. This may need to be increased for compounds with slow relaxation.[2]
- Pulse Width (p1): Use a calibrated 30° or 90° pulse. A smaller flip angle can be used with a shorter relaxation delay to increase the scan rate.
- Number of Scans (nt): Start with a minimum of 1024 scans. This number will need to be significantly increased for dilute samples.
- Receiver Gain (rg): Set automatically or manually to a value that does not cause ADC errors.[3]
- Start Acquisition: Begin the experiment.

## Data Processing

- Fourier Transform: Apply an exponential window function (line broadening, LB, of 10-50 Hz can help improve S/N for broad signals) and perform a Fourier transform.
- Phase Correction: Manually or automatically phase the spectrum.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Reference the spectrum by setting the peak of a known standard (e.g., Na<sub>2</sub>[PtCl<sub>6</sub>]) to 0 ppm. If no internal standard is used, an external reference or referencing to the spectrometer's base frequency (Ξ scale) can be used.[2]
- Peak Picking & Integration: Identify peaks and integrate their areas if quantitative analysis is required. Note that <sup>195</sup>Pt NMR is often considered semi-quantitative due to variations in relaxation times and NOE effects.[2]

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